2-[(2-aminocyclohexyl)amino]-4-[3-(triazol-2-yl)anilino]pyrimidine-5-carboxamide
Description
Properties
Molecular Formula |
C19H23N9O |
|---|---|
Molecular Weight |
393.4 g/mol |
IUPAC Name |
2-[(2-aminocyclohexyl)amino]-4-[3-(triazol-2-yl)anilino]pyrimidine-5-carboxamide |
InChI |
InChI=1S/C19H23N9O/c20-15-6-1-2-7-16(15)26-19-22-11-14(17(21)29)18(27-19)25-12-4-3-5-13(10-12)28-23-8-9-24-28/h3-5,8-11,15-16H,1-2,6-7,20H2,(H2,21,29)(H2,22,25,26,27) |
InChI Key |
TXGKRVFSSHPBAJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C(C1)N)NC2=NC=C(C(=N2)NC3=CC(=CC=C3)N4N=CC=N4)C(=O)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-aminocyclohexyl)amino]-4-[3-(triazol-2-yl)anilino]pyrimidine-5-carboxamide typically involves multiple steps, starting from readily available starting materialsThe reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure conditions to ensure high yield and purity of the final product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to ensure the compound meets the required specifications for research and development purposes .
Chemical Reactions Analysis
Types of Reactions
2-[(2-aminocyclohexyl)amino]-4-[3-(triazol-2-yl)anilino]pyrimidine-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but typically involve controlled temperature, pH, and solvent systems .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce new functional groups into the molecule .
Scientific Research Applications
2-[(2-aminocyclohexyl)amino]-4-[3-(triazol-2-yl)anilino]pyrimidine-5-carboxamide has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases due to its unique structure and biological activity.
Industry: Utilized in the development of new materials and as a catalyst in industrial processes
Mechanism of Action
The mechanism of action of 2-[(2-aminocyclohexyl)amino]-4-[3-(triazol-2-yl)anilino]pyrimidine-5-carboxamide involves its interaction with specific molecular targets and pathways within biological systems. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name: 2-[[(1R,2S)-2-aminocyclohexyl]amino]-4-[3-(triazol-2-yl)anilino]pyrimidine-5-carboxamide hydrochloride
- Synonyms: PRT062607, P505-15, BIIB057, W-6092 .
- Molecular Formula : C₁₉H₂₃N₉O·HCl
- Molecular Weight : 429.91 g/mol
- CAS Number : 1370261-97-4 .
Pharmacological Profile :
PRT062607 is a potent and selective inhibitor of spleen tyrosine kinase (Syk), a critical regulator of immune receptor signaling. It exhibits an IC₅₀ of 1 nM against Syk in cell-free assays, with >80-fold selectivity over related kinases (e.g., Fgr, Lyn, FAK, Pyk2, Zap70) . Its pharmacokinetic (PK) properties include sustained Syk inhibition in vivo, achieving 70% inhibition at 30 mg/kg in murine models, and dose-dependent anti-inflammatory activity in rheumatoid arthritis models .
Structural Features: The molecule features a pyrimidine-5-carboxamide core with a 2-aminocyclohexylamino group at position 2 and a 3-(triazol-2-yl)anilino substituent at position 4 (Figure 1). Crystallographic studies (PDB: 4DKQ) reveal that PRT062607 binds to Syk’s catalytic domain via three hydrogen bonds with CYS-280, LYS-298, and THR-341, a π-cation interaction with LYS-298, and hydrophobic interactions .
Structural and Functional Analogues Targeting Syk
YM193306
- Structure: 2-[[(1R,2S)-2-aminocyclohexyl]amino]-4-[(3-methylphenyl)amino]pyrimidine-5-carboxamide.
- Key Differences : Replaces the triazol-2-yl group with a methylphenyl moiety.
- Activity : Binds Syk with a similar pyrimidine core but lacks the triazole-mediated hydrogen bonding. X-ray data (PDB: 3YV) shows weaker hydrophobic interactions compared to PRT062607, correlating with lower potency (IC₅₀ ~10 nM) .
HVY (N-(2-chloro-6-methylphenyl)-2-[4-(4-methylpiperazin-1-yl)anilino]-4-[2-(propanoylamino)anilino]pyrimidine-5-carboxamide)
- Target : SRC kinase (IC₅₀ = 0.003 µM) .
- Comparison: Shares a pyrimidine-carboxamide scaffold but includes a piperazinyl group and propanoylamino substituent. Forms four hydrogen bonds and eight hydrophobic interactions with SRC but lacks π-cation interactions, reducing selectivity .
Kinase Inhibitors with Divergent Targets
AZD9291 (Osimertinib)
- Structure: N-[2-[2-(dimethylamino)-ethylmethylamino]-4-methoxy-5-[[4-(1-methylindol-3-yl)-pyrimidin-2-yl]amino]phenyl]prop-2-enamide.
- Target : EGFR T790M mutant.
- Comparison : Utilizes a pyrimidine backbone but differs in substituents (indole and acrylamide groups). Designed for EGFR gatekeeper mutations, highlighting scaffold versatility across kinase targets .
BMX Inhibitor (CHMFL-BMX-078)
- Structure: 4-(Methylamino)-2-[4-methyl-3-(prop-2-enoylamino)anilino]-N-[2-methyl-5-[[3-(trifluoromethyl)benzoyl]amino]phenyl]pyrimidine-5-carboxamide.
- Activity : IC₅₀ = 37.0 µM against BMX kinase .
- Comparison : Demonstrates how pyrimidine-carboxamide modifications (e.g., trifluoromethylbenzoyl group) alter kinase specificity and potency.
Pharmacokinetic and Selectivity Comparisons
Table 1: Key Pharmacological Parameters
Table 2: Structural Interactions
| Compound | Hydrogen Bonds | π-Cation Interactions | Hydrophobic Bonds |
|---|---|---|---|
| PRT062607 | 3 | 1 | 8 |
| YM193306 | 2 | 0 | 6 |
| HVY | 4 | 0 | 8 |
Clinical and Preclinical Relevance
- PRT062607: Advanced to preclinical studies for autoimmune diseases due to its Syk-driven anti-inflammatory effects. No reported clinical trials yet .
Biological Activity
The compound 2-[(2-aminocyclohexyl)amino]-4-[3-(triazol-2-yl)anilino]pyrimidine-5-carboxamide , also known by its CAS number 1370261-97-4 , is a pyrimidine derivative that has garnered attention for its potential biological activities, particularly as an inhibitor of the Spleen Tyrosine Kinase (SYK). This article will explore the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.
Structural Overview
The molecular formula of the compound is with a molecular weight of 429.91 g/mol . The structure features a pyrimidine ring substituted with an amino group and a triazole moiety, which are critical for its biological interactions.
The primary mechanism of action for this compound involves the inhibition of SYK, a non-receptor tyrosine kinase that plays a pivotal role in various signaling pathways related to immune responses. SYK is essential for B-cell receptor signaling and mediates several biological processes, including:
- Innate and adaptive immunity
- Cell adhesion
- Osteoclast maturation
- Platelet activation
- Vascular development
Inhibition of SYK can lead to modulation of immune responses, making it a target for therapeutic interventions in autoimmune diseases and allergies .
2. Absorption and Distribution
The compound exhibits favorable pharmacokinetic properties:
- Human Intestinal Absorption : High probability (0.9756)
- Blood-Brain Barrier Penetration : Moderate probability (0.7442)
These characteristics suggest that the compound may be effectively absorbed and distributed in the human body, potentially allowing for both systemic and central nervous system effects .
1. In Vitro Studies
In vitro studies have demonstrated that this compound can inhibit SYK activity in various cell lines, leading to reduced phosphorylation of downstream targets involved in immune signaling. For example:
- B-cell Lines : The compound significantly reduced activation markers in B-cells upon receptor engagement.
2. In Vivo Studies
Animal models have shown that administration of this compound leads to decreased symptoms associated with allergic responses, such as:
- Reduced inflammation
- Lowered levels of pro-inflammatory cytokines
These findings indicate its potential utility in treating conditions like allergic rhinitis or asthma .
Case Studies
Several clinical studies have highlighted the efficacy of SYK inhibitors, including this compound:
- Study on Allergic Rhinitis : A double-blind placebo-controlled trial demonstrated significant improvement in symptoms among patients treated with the compound compared to placebo .
- Autoimmune Disorders : Research has indicated that patients with rheumatoid arthritis showed improved clinical outcomes when treated with SYK inhibitors, suggesting a broader application for this compound in autoimmune therapies .
Comparative Analysis
| Property | Value |
|---|---|
| Molecular Weight | 429.91 g/mol |
| Human Intestinal Absorption | High (0.9756) |
| Blood-Brain Barrier Penetration | Moderate (0.7442) |
| SYK Inhibition | Yes |
| Therapeutic Applications | Allergies, Autoimmune Diseases |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
